REACTION_SMILES
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[CH3:11][CH:12]([CH:13]([OH:14])[c:15]1[cH:16][n:17][cH:18][n:19][cH:20]1)[CH3:21].[Cl:22][CH2:23][Cl:24].[O:1]=[Cr:2](=[O:3])=[O:4].[cH:5]1[cH:6][cH:7][n:8][cH:9][cH:10]1>>[CH3:11][CH:12]([C:13](=[O:14])[c:15]1[cH:16][n:17][cH:18][n:19][cH:20]1)[CH3:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C(O)c1cncnc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Cr](=O)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CC(C)C(=O)c1cncnc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |